(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a benzothiazole core substituted with an acetamido group at position 6 and a 2-ethoxyethyl chain at position 3. The pyrazole-5-carboxamide moiety is linked via an imine bond in the (E)-configuration. Key structural attributes include:
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-5-25-17(11-13(3)23-25)19(27)22-20-24(9-10-28-6-2)16-8-7-15(21-14(4)26)12-18(16)29-20/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRHDDKZKNJTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery.
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding site. This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling.
Biochemical Pathways
By inhibiting PTP1B, the compound affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. Enhanced signaling through these pathways can lead to improved glucose uptake and decreased blood glucose levels.
Biological Activity
(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1173528-47-6 |
The structure features a thiazole ring, an acetamido group, and an ethoxyethyl side chain, which contribute to its unique biological activities. The presence of the pyrazole moiety further enhances its pharmacological profile.
The biological activity of this compound is likely influenced by its structural components, particularly the benzo[d]thiazole and pyrazole rings. Compounds containing these moieties have been shown to exhibit various pharmacological properties, including:
- Antimicrobial Activity: The benzo[d]thiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics .
- Anticancer Properties: Research indicates that similar benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Effects: Ethoxyethyl side chains in related compounds have demonstrated antiviral activity against several viral strains .
Case Studies and Research Findings
-
Antimycobacterial Activity:
A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing significant inhibitory effects. The unique structural features of the compound were attributed to its ability to disrupt bacterial cell wall synthesis. -
Cytotoxicity Studies:
Cytotoxicity assays performed on various cancer cell lines showed that this compound exhibited dose-dependent cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. -
Inhibition of Enzymatic Activity:
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it demonstrated potent inhibition of certain kinases implicated in cancer progression, suggesting a potential role as a targeted therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on substituent addition (2-ethoxyethyl vs. methyl).
†Calculated from molecular formulas in cited evidence.
Key Observations:
Substituent-Driven Solubility : The 2-ethoxyethyl group in the target compound likely improves aqueous solubility compared to the methyl group in due to increased polarity and ether oxygen interactions.
Hydrogen Bonding : The acetamido group in the target compound and triazole-thione in both engage in N–H···O/S interactions, which may influence crystallinity or target binding.
Activity Cliffs: Minor structural changes (e.g., methyl to 2-ethoxyethyl) can drastically alter bioactivity, as seen in kinase inhibitors like gefitinib analogs .
Computational Similarity Assessment
Using molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto coefficients:
Q & A
Q. What are the optimal synthesis strategies for this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. Key steps include:
- Retrosynthetic analysis to identify precursor fragments (e.g., benzo[d]thiazole and pyrazole moieties) .
- Coupling reactions under anhydrous conditions, with catalysts like sodium hydride or bases (e.g., triethylamine) .
- Monitoring progress via thin-layer chromatography (TLC) and optimizing yields through iterative solvent selection (e.g., dimethylformamide or ethanol) .
Q. Which characterization techniques are essential for confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays) .
Q. How can researchers optimize purification post-synthesis?
- Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
- Recrystallization in ethanol or methanol to enhance crystalline purity .
Q. What are common pitfalls in synthesizing this compound?
- Byproduct formation due to incomplete coupling reactions; mitigate via excess reagent use or extended reaction times .
- Hydrolysis sensitivity of the acetamido group under acidic conditions; maintain neutral pH during workup .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:
- Assay variability (e.g., cell line differences, incubation times). Validate using standardized protocols (e.g., NCI-60 panel for anticancer activity) .
- Compound purity ; re-test batches with HPLC-confirmed purity ≥98% .
Q. What methodologies are recommended for studying target interactions?
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes like protein kinases or DNA topoisomerases .
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Q. How does the 2-ethoxyethyl substituent influence reactivity and bioactivity?
- The ethoxyethyl group enhances solubility in polar solvents, improving bioavailability .
- Its electron-donating nature may stabilize charge-transfer interactions with biological targets, as seen in analogous benzothiazole derivatives .
Q. What experimental designs are suitable for evaluating therapeutic potential?
- Dose-response assays across multiple concentrations (e.g., 0.1–100 µM) to establish efficacy thresholds .
- Combination studies with standard therapeutics (e.g., cisplatin in cancer models) to assess synergistic effects .
Q. How can substituent modifications alter the compound’s mechanism of action?
Q. What strategies address low stability in physiological buffers?
- Prodrug derivatization (e.g., esterification of the carboxamide) to improve metabolic stability .
- Lyophilization for long-term storage, with stability monitored via LC-MS over 6–12 months .
Data Analysis & Validation
Q. How should researchers validate computational predictions of bioactivity?
- Cross-validate docking results with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
- Compare computational ADMET profiles with in vivo pharmacokinetic studies in rodent models .
Q. What statistical approaches resolve variability in replicate experiments?
- Use ANOVA with post-hoc Tukey tests to identify significant differences across experimental groups.
- Apply principal component analysis (PCA) to isolate confounding variables (e.g., solvent residues) in spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
